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Introduction
Cyanovirin-N (CV-N) is a potent antiviral protein that has garnered significant interest for its

ability to neutralize a broad range of enveloped viruses, including the Human

Immunodeficiency Virus (HIV).[1][2][3] Originally isolated from the cyanobacterium Nostoc

ellipsosporum, CV-N functions by binding to high-mannose oligosaccharides on viral surface

glycoproteins, thereby preventing viral entry into host cells.[3][4] The production of recombinant

CV-N (rCV-N) in various expression systems is a critical step for its therapeutic development.

This document provides detailed protocols for the purification of rCV-N, focusing on methods

that ensure high yield, purity, and biological activity.

Data Presentation: Comparison of Purification
Strategies
The choice of expression system and purification strategy significantly impacts the final yield

and purity of recombinant Cyanovirin-N. Below is a summary of quantitative data from various

published protocols.
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Expression
System

Fusion Tag
Purification
Method(s)

Yield Purity Reference

Escherichia

coli

None

(Inclusion

Bodies)

Inclusion

body

washing,

refolding,

Size-

Exclusion

HPLC,

Reverse-

Phase HPLC

140 mg/L of

culture

Highly

purified
[1]

Escherichia

coli
CL7/His-tag

Heat

treatment, Ni-

NTA Affinity

Chromatogra

phy, HRV 3C

protease

cleavage

~10 mg/g of

wet cells
>99% [2]

Escherichia

coli
His-SUMO

Ni-NTA

Affinity

Chromatogra

phy (2

rounds),

SUMO

protease

cleavage

3-4 mg/g of

wet cells
>97.6% [5][6]

Transgenic

Soybeans
None

Gel Filtration

(Sephadex S-

200),

Reverse-

Phase HPLC

(C4)

1.5% of total

soluble

protein

Semi-purified [7]
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This section provides a detailed methodology for the purification of recombinant Cyanovirin-N

expressed in E. coli with a cleavable His-SUMO fusion tag, a strategy known to enhance

soluble expression and facilitate purification.[5][6]

Protocol 1: Purification of His-SUMO-CV-N from E. coli
This protocol is adapted from methodologies demonstrating high-yield and high-purity

production of soluble rCV-N.[5][6]

1. Cell Lysis and Clarification

Objective: To lyse the E. coli cells and release the soluble His-SUMO-CV-N fusion protein.

Materials:

Lysis Buffer: 50 mM Tris-HCl (pH 8.0), 300 mM NaCl, 10 mM imidazole, 1 mM PMSF, 1

mg/mL lysozyme.

DNase I

High-pressure homogenizer or sonicator.

Centrifuge capable of >12,000 x g.

Procedure:

Resuspend the harvested E. coli cell pellet in ice-cold Lysis Buffer (5 mL per gram of wet

cell paste).

Incubate on ice for 30 minutes to allow for lysozyme activity.

Add DNase I to a final concentration of 10 µg/mL.

Lyse the cells by either sonication on ice or by passing through a high-pressure

homogenizer.

Clarify the lysate by centrifugation at >12,000 x g for 30 minutes at 4°C.

Collect the supernatant containing the soluble His-SUMO-CV-N.
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2. Immobilized Metal Affinity Chromatography (IMAC) - Capture Step

Objective: To capture the His-tagged fusion protein from the clarified lysate.

Materials:

IMAC Column (e.g., Ni-NTA agarose).

Wash Buffer: 50 mM Tris-HCl (pH 8.0), 300 mM NaCl, 20 mM imidazole.

Elution Buffer: 50 mM Tris-HCl (pH 8.0), 300 mM NaCl, 250 mM imidazole.

Procedure:

Equilibrate the IMAC column with 5-10 column volumes (CVs) of Lysis Buffer (without

lysozyme and PMSF).

Load the clarified supernatant onto the column at a flow rate of 1-2 mL/min.

Wash the column with 10-20 CVs of Wash Buffer to remove non-specifically bound

proteins.

Elute the His-SUMO-CV-N with 5-10 CVs of Elution Buffer. Collect fractions and analyze

by SDS-PAGE.

3. SUMO Tag Cleavage

Objective: To cleave the His-SUMO tag to release native CV-N.

Materials:

SUMO Protease.

Dialysis tubing (e.g., 3.5 kDa MWCO).

Dialysis Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM NaCl.

Procedure:
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Pool the fractions containing the eluted His-SUMO-CV-N.

Add SUMO protease to the pooled fractions (typically 1 unit of protease per 50 µg of

fusion protein; optimize as needed).

Dialyze the mixture against Dialysis Buffer at 4°C overnight to remove imidazole and

facilitate cleavage.

4. Second IMAC - Removal of Tag and Protease

Objective: To separate the cleaved native CV-N from the His-SUMO tag and the His-tagged

SUMO protease.

Procedure:

Re-apply the dialyzed sample to a freshly equilibrated Ni-NTA column.

The native CV-N will not bind to the resin and will be collected in the flow-through.

The His-SUMO tag and the His-tagged SUMO protease will bind to the column.

Collect and pool the flow-through fractions containing the purified native CV-N.

5. Final Polishing and Buffer Exchange (Optional)

Objective: To achieve higher purity and exchange the protein into a suitable storage buffer.

Method: Size-Exclusion Chromatography (SEC) or Reverse-Phase HPLC can be employed

for further polishing if required.

SEC Buffer/Storage Buffer: Phosphate Buffered Saline (PBS) or 20 mM Sodium Acetate (pH

5.0).

Procedure (SEC):

Concentrate the pooled flow-through fractions.
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Load the concentrated protein onto a size-exclusion column (e.g., Superdex 75) pre-

equilibrated with the desired storage buffer.

Collect fractions corresponding to the monomeric CV-N (approx. 11 kDa).

Verify purity by SDS-PAGE and assess protein concentration.

Visualizations
Experimental Workflow for His-SUMO-CV-N Purification
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Caption: Workflow for the purification of native Cyanovirin-N.
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Logical Relationship of Purification Steps
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Caption: Logical steps in recombinant protein purification.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1171493#purification-protocols-for-recombinant-
cyanovirin-n]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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